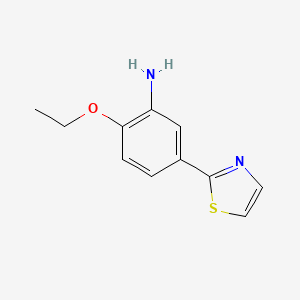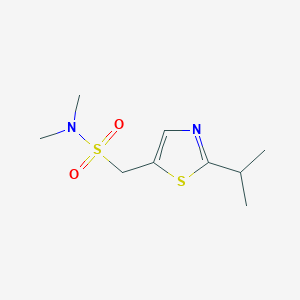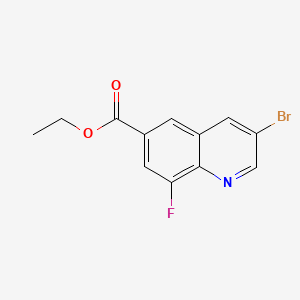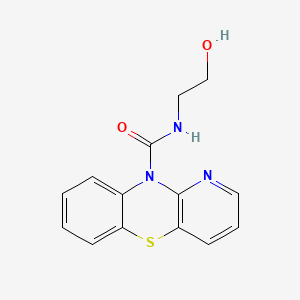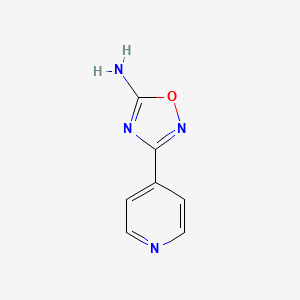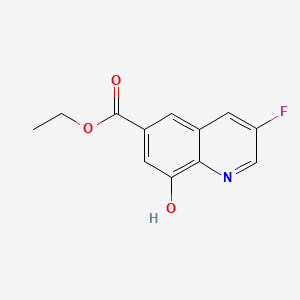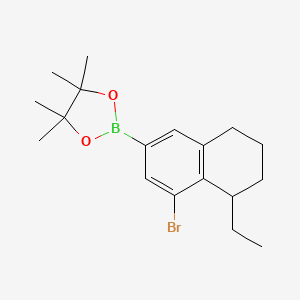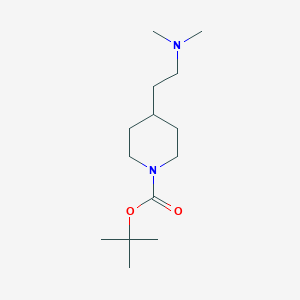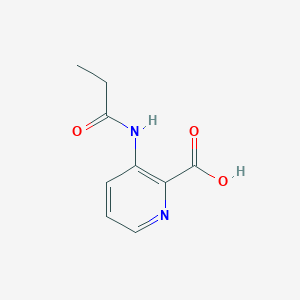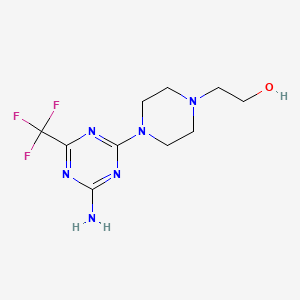
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) is an organosilicon compound with the molecular formula C₁₁H₂₂Si₂ and a molecular weight of 210.4634 . This compound is characterized by the presence of a cyclopentadienylidene group bonded to two trimethylsilyl groups. It is a versatile compound used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) typically involves the reaction of cyclopentadienylidene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) follows similar synthetic routes but on a larger scale. Continuous-flow micro-tubing reactors are often used to enhance reaction efficiency and yield. The use of visible-light-mediated metal-free deuteration has also been explored for the production of isotopically labeled derivatives of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of hydrosilanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are commonly used.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic tools.
Industry: Applied in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) involves the interaction of its silicon atoms with various molecular targets. The compound can stabilize positive charges through hyperconjugation, making it a valuable reagent in electrophilic substitution reactions. The electron-donating strength of the carbon-silicon bond facilitates the formation of new carbon-carbon bonds at specific positions .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, 2,4-cyclopentadien-1-ylidenebis(chlorodimethyl-)
- Ethyl-trimethyl-silane
- Tris(trimethylsilyl)silane
Uniqueness
Silane, 2,4-cyclopentadien-1-ylidenebis(trimethyl-) is unique due to its ability to undergo a wide range of chemical reactions and its versatility in various scientific applications. Its structure allows for the stabilization of positive charges, making it an effective reagent in electrophilic substitution reactions .
Propiedades
Número CAS |
33630-76-1 |
|---|---|
Fórmula molecular |
C11H22Si2 |
Peso molecular |
210.46 g/mol |
Nombre IUPAC |
trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H22Si2/c1-12(2,3)11(13(4,5)6)9-7-8-10-11/h7-10H,1-6H3 |
Clave InChI |
WKPCFWUTZIBSRW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


